

physicochemical properties of 2,3-dibenzyltoluene isomers

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Compound of Interest

Compound Name: 2,3-Dibenzyltoluene

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An In-depth Technical Guide to the Physicochemical Properties of **2,3-Dibenzyltoluene** and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyltoluene (DBT) is gaining significant attention as a liquid organic hydrogen carrier (LOHC) due to its high hydrogen storage capacity, thermal stability, and low vapor pressure. Commercial DBT is a mixture of various isomers, primarily resulting from the Friedel-Crafts benzylation of toluene. Understanding the physicochemical properties of these individual isomers is crucial for optimizing processes such as hydrogenation/dehydrogenation cycles, purification, and for the rational design of catalysts and reactor systems. This guide provides a detailed overview of the available physicochemical data for dibenzyltoluene isomers, with a focus on **2,3-dibenzyltoluene**, and outlines the experimental protocols for their determination.

Physicochemical Properties of Dibenzyltoluene Isomers

Quantitative data for individual dibenzyltoluene isomers are scarce in publicly available literature. Most studies focus on the isomeric mixture, as this is the commercially relevant form. The properties of this mixture provide a valuable baseline for understanding the behavior of its components.

Table 1: Physicochemical Properties of Dibenzyltoluene (Isomer Mixture)

Property	Value	Conditions
Molecular Formula	C ₂₁ H ₂₀	
Molecular Weight	272.39 g/mol	
Boiling Point/Range	~390 °C	Atmospheric pressure
225-230 °C	10 Torr	
Melting Point/Range	-34 to -36 °C	
Density	1.0482 g/cm ³	20 °C
Dynamic Viscosity	~51.5 mPa·s	20 °C
Flash Point	> 200 °C	
Thermal Stability	Up to ~350 °C	
Hydrogen Capacity	6.2 wt% (for perhydro-dibenzyltoluene)	Theoretical

Note: The data above represents typical values for commercial dibenzyltoluene mixtures (e.g., Marlotherm® SH). Actual values may vary depending on the specific isomeric composition.

Properties of Individual Isomers

Detailed experimental data for individual isomers are not widely reported. However, through synthesis and characterization, some isomers have been identified within commercial mixtures. The major isomers are typically the 2,4-, 3,4-, 2,5-, 2,6-, and to a lesser extent, the 2,3- and 3,5-dibenzyltoluenes. Spectroscopic data, particularly NMR, is a key tool for the identification of these isomers.

While specific data for **2,3-dibenzyltoluene** is limited, one study has reported its successful synthesis and identification within a DBT mixture.

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of dibenzyltoluene isomers.

Determination of Boiling Point (for High-Boiling Liquids)

The boiling point of high-boiling liquids like dibenzyltoluene isomers is typically determined under reduced pressure to avoid thermal decomposition.

Apparatus:

- Round-bottom flask
- Short-path distillation head with a condenser and a receiver flask
- Thermometer or thermocouple
- Vacuum pump with a pressure gauge
- Heating mantle
- Boiling chips

Procedure:

- Place a small sample of the purified isomer into the round-bottom flask along with a few boiling chips.
- Assemble the short-path distillation apparatus, ensuring all joints are properly sealed.
- Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm of the distillation head.
- Connect the apparatus to the vacuum pump and slowly reduce the pressure to the desired value (e.g., 10 Torr).
- Begin heating the sample gently using the heating mantle.
- Observe the temperature at which the liquid begins to boil and a steady stream of condensate is collected in the receiver flask. This temperature is the boiling point at the

recorded pressure.

- To obtain the normal boiling point (at atmospheric pressure), the Clausius-Clapeyron equation or a pressure-temperature nomograph can be used for extrapolation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and identification of dibenzyltoluene isomers.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., CDCl_3)

^1H NMR Acquisition Protocol:

- Prepare the sample by dissolving approximately 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to an NMR tube.
- Insert the tube into the NMR spectrometer.
- Tune and shim the probe to optimize the magnetic field homogeneity.
- Acquire a standard ^1H NMR spectrum. Typical parameters include:
 - Pulse program: zg30
 - Number of scans: 16-64
 - Relaxation delay (d1): 5 seconds
 - Acquisition time: ~3-4 seconds

- Spectral width: 0-12 ppm
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (CHCl_3 at 7.26 ppm).

^{13}C NMR Acquisition Protocol:

- Use the same sample prepared for ^1H NMR.
- Acquire a standard ^{13}C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
- Typical parameters include:
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Relaxation delay (d1): 2 seconds
 - Spectral width: 0-200 ppm
- Process the FID similarly to the ^1H spectrum and reference it to the CDCl_3 solvent peak (77.16 ppm).

Density Measurement

Instrumentation:

- Pycnometer (a glass flask with a precise volume)
- Analytical balance
- Temperature-controlled water bath

Procedure:

- Clean and dry the pycnometer thoroughly and record its empty mass (m_1).

- Fill the pycnometer with the liquid isomer, ensuring there are no air bubbles.
- Place the pycnometer in a temperature-controlled water bath (e.g., at 20.0 °C) and allow it to equilibrate.
- Carefully remove any excess liquid from the capillary opening.
- Dry the outside of the pycnometer and record its mass when filled with the sample (m_2).
- The density (ρ) is calculated using the formula: $\rho = (m_2 - m_1) / V$, where V is the calibrated volume of the pycnometer.

Dynamic Viscosity Measurement

Instrumentation:

- Rotational viscometer or a capillary viscometer
- Temperature-controlled sample holder/bath

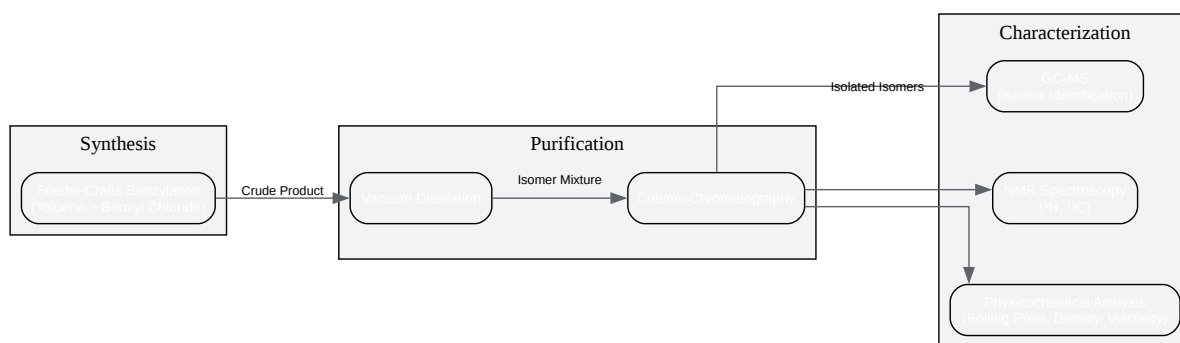
Procedure (using a Rotational Viscometer):

- Calibrate the viscometer with a standard fluid of known viscosity.
- Place the dibenzyltoluene isomer sample in the temperature-controlled sample cup.
- Allow the sample to reach the desired temperature (e.g., 20.0 °C).
- Select an appropriate spindle and rotational speed.
- Immerse the spindle into the liquid to the marked level.
- Start the motor and allow the reading to stabilize.
- Record the viscosity reading from the instrument's display. The instrument software typically calculates the dynamic viscosity in mPa·s or cP.

Visualizations

Experimental Workflow for Isomer Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of dibenzyltoluene isomers.



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Caption: Workflow for the synthesis and characterization of dibenzyltoluene isomers.

Conclusion

While comprehensive physicochemical data for individual dibenzyltoluene isomers remain an area for further research, the properties of the commercially available mixture provide a strong foundation for its application, particularly in the field of hydrogen storage. The experimental protocols outlined in this guide offer a standardized approach for researchers to characterize these compounds, which will be instrumental in advancing the understanding and optimization of dibenzyltoluene-based systems. The continued investigation into the properties of each isomer will undoubtedly contribute to the development of more efficient and selective catalytic processes.

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